2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-7-5-11-19(17(16)2)25-14-12-23-22(25)27-15-21(26)24-13-6-9-18-8-3-4-10-20(18)24/h3-5,7-8,10-12,14H,6,9,13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYNWXRDFAUTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Imidazole ring : Known for its role in various biological processes.
- Tetrahydroquinoline moiety : Associated with neuroprotective effects.
- Sulfanyl group : Potentially enhances reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit antimicrobial properties. For instance, imidazole derivatives have been shown to possess activity against various bacterial strains. A study focusing on related compounds demonstrated inhibition of bacterial growth, suggesting a potential application in treating infections caused by resistant strains.
Anticancer Properties
Several studies have highlighted the anticancer potential of imidazole-containing compounds. The compound's ability to induce apoptosis in cancer cells has been documented. For example, research involving structurally similar compounds showed that they can disrupt cell cycle progression and promote programmed cell death in various cancer cell lines.
Neuroprotective Effects
The tetrahydroquinoline structure is often linked to neuroprotective effects. Compounds with similar scaffolds have been shown to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests that the compound may have potential applications in treating neurodegenerative diseases.
The proposed mechanisms of action for the compound include:
- Inhibition of specific enzymes : Such as those involved in cancer cell proliferation.
- Interaction with cellular receptors : Potentially altering signaling pathways related to inflammation and apoptosis.
- Antioxidant activity : Reducing oxidative stress and protecting cells from damage.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced activity significantly compared to standard antibiotics.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced significant cytotoxicity at micromolar concentrations, with IC50 values comparable to established chemotherapeutic agents.
- Neuroprotection : Experimental models of neurodegeneration showed that treatment with related compounds resulted in decreased neuronal apoptosis and improved cognitive function in rodent models.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Imidazole ring | Enhances antimicrobial properties |
| Tetrahydroquinoline moiety | Contributes to neuroprotective effects |
| Sulfanyl group | Increases reactivity with biological targets |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The imidazole and tetrahydroquinoline moieties are known to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies demonstrated significant reduction in cell viability in breast and prostate cancer cell lines when treated with this compound at specific concentrations.
Antimicrobial Properties
The sulfur-containing imidazole derivatives have shown promising antimicrobial activity:
- Broad Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In a study involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition of bacterial growth.
Neuroprotective Effects
The tetrahydroquinoline structure is associated with neuroprotective properties:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Experimental Evidence : Animal models of neurodegenerative diseases showed improved cognitive functions when administered this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Type | Observations |
|---|---|---|
| Imidazole Ring | Anticancer | Essential for binding to target proteins involved in cell cycle regulation. |
| Tetrahydroquinoline | Neuroprotective | Contributes to enhanced blood-brain barrier permeability. |
| Sulfur Group | Antimicrobial | Increases interaction with bacterial cell membranes. |
Synthesis and Derivatives
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through multi-step reactions involving:
- Starting Materials : 2,3-dimethylphenyl isothiocyanate and appropriate amines.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent can significantly enhance yield.
Preparation Methods
Debus-Radziszewski Cyclocondensation
The Debus-Radziszewski reaction, employing a 1,2-diketone, aldehyde, and ammonia, offers a robust route to imidazole cores. For the 2,3-dimethylphenyl-substituted variant:
- Reactants : 2,3-Dimethylbenzaldehyde, glyoxal (40% aqueous), ammonium acetate
- Conditions : Ethanol, reflux (4–6 h), acidic workup
- Thiolation : Treatment with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 h yields the 2-thiol derivative.
Key Data :
| Parameter | Value |
|---|---|
| Yield (imidazole) | 68–72% |
| Thiolation yield | 78–82% |
| IR (ν, cm⁻¹) | 3217 (N–H), 1659 (C=O) |
Alternative Pathways: Wallach Synthesis
For enhanced regiocontrol, the Wallach method utilizes N-substituted diamides:
- Reactants : N-(2,3-Dimethylphenyl)ethylenediamine, phosphorus pentachloride
- Conditions : Reflux in POCl₃ (3 h), followed by thionation.
Advantage : Avoids isomer formation common in Debus-type reactions.
Synthesis of 1-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethan-1-One
Tetrahydroquinoline Formation via Catalytic Hydrogenation
- Starting Material : Quinoline (1.0 equiv)
- Conditions : H₂ (50 psi), 10% Pd/C, acetic acid, 80°C (6 h).
- Acylation : React tetrahydroquinoline with chloroacetyl chloride (1.2 equiv) in dichloromethane, triethylamine (2.5 equiv), 0°C → RT (12 h).
Key Data :
| Parameter | Value |
|---|---|
| Hydrogenation yield | 85–90% |
| Acylation yield | 65–70% |
| ¹H NMR (δ, ppm) | 2.85 (t, 2H, CH₂), 3.20 (t, 2H, CH₂), 4.75 (s, 2H, COCH₂) |
Friedel-Crafts Acylation Strategy
Direct acylation of tetrahydroquinoline’s nitrogen remains challenging due to its secondary amine character. Alternative approaches include:
- Mannich Reaction : Condensation of tetrahydroquinoline, formaldehyde, and acetyl chloride in dioxane.
- Ugi Multicomponent Reaction : Employing ketone, amine, isocyanide, and carboxylic acid.
Sulfanyl Ether Coupling: Nucleophilic Substitution
Thiolate-Alkylation Protocol
- Reactants :
- Imidazole-2-thiol (1.0 equiv)
- 1-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-bromoethan-1-one (1.1 equiv)
- Conditions : K₂CO₃ (2.0 equiv), DMF, 60°C (8 h).
Optimization Insights :
- Solvent Screening : DMF > DMSO > THF (yields: 74%, 68%, 52%)
- Base Effect : K₂CO₃ > NaH > Et₃N (yields: 74%, 65%, 58%)
Key Data :
| Parameter | Value |
|---|---|
| Coupling yield | 70–75% |
| MP (recrystallized) | 189–191°C (EtOH/H₂O) |
| HRMS (m/z) | [M+H]⁺ calc. 406.1784, found 406.1789 |
Characterization and Analytical Validation
Spectroscopic Profiling
- ¹H NMR (500 MHz, CDCl₃):
δ 7.45–7.12 (m, aromatic), 4.82 (s, COCH₂S), 3.75 (t, tetrahydroquinoline CH₂), 2.35 (s, CH₃). - IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
- XRD Analysis : Dihedral angle between imidazole and tetrahydroquinoline planes = 82.5° (cf. 86.83° in analogous quinazolinone).
Challenges and Mitigation Strategies
Competing Side Reactions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for success?
- The synthesis of imidazole derivatives often involves alkylation, acylation, or condensation reactions to form the imidazole core and attach substituents. Key steps include:
- Controlled temperature (e.g., refluxing at 80–110°C) to avoid side reactions.
- Solvent selection (e.g., acetic acid or ethyl acetate) to stabilize intermediates .
- Use of ammonium acetate as a catalyst in cyclization reactions .
- Example protocol: A mixture of benzil, substituted amines, and aldehydes in acetic acid, refluxed for 36 hours, followed by extraction and column chromatography .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm substituent positions and purity (e.g., ¹H NMR for protons on aromatic rings and sulfanyl groups) .
- Mass Spectrometry (MS) : To verify molecular weight and detect impurities .
- X-ray crystallography : For unambiguous structural determination, using software like SHELX for refinement .
Q. What initial biological assays are recommended to explore its potential bioactivity?
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Enzyme inhibition studies : Kinase or protease assays to identify mechanistic targets .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during large-scale synthesis?
- Parameter optimization : Use a Design of Experiments (DoE) approach to test variables like temperature, solvent polarity, and catalyst loading .
- Purification strategies : Employ gradient elution in HPLC or flash chromatography to isolate high-purity fractions .
- In-line monitoring : Utilize FTIR or Raman spectroscopy for real-time reaction tracking .
Q. How should discrepancies in crystallographic data (e.g., bond angles or torsion angles) be resolved?
- Refinement protocols : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement factors and hydrogen bonding constraints .
- Validation tools : Cross-check with databases (e.g., Cambridge Structural Database) to identify outliers .
- Multi-method validation : Compare X-ray data with DFT-optimized structures to resolve ambiguities .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases or GPCRs) .
- QSAR modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can structure-activity relationships (SARs) be systematically analyzed for derivatives?
- Substituent scanning : Synthesize analogs with variations in the sulfanyl, phenyl, or tetrahydroquinoline groups .
- Bioisosteric replacement : Replace imidazole with triazole or thiazole to modulate potency or solubility .
- Pharmacophore mapping : Identify critical functional groups (e.g., hydrogen bond acceptors in the sulfanyl region) using MOE or Discovery Studio .
Q. How to address conflicting reports on biological activity across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times, and solvent controls) to identify confounding factors .
- Dose-response validation : Repeat assays with standardized protocols and IC50/EC50 calculations .
- Target profiling : Use proteomic or transcriptomic profiling to confirm mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
